CID 78066165
Description
CID 78066165 is a compound cataloged in the PubChem database, a widely recognized resource for chemical information. For instance, Figure 1 in illustrates its chemical structure and GC-MS total ion chromatogram, suggesting it is a small organic molecule analyzed via mass spectrometry. The compound’s identification relies on PubChem’s standardized protocols, which include collision cross-section (CCS) measurements and exact mass matching with a 5 ppm error tolerance .
Properties
Molecular Formula |
C16H17AsIO |
|---|---|
Molecular Weight |
427.13 g/mol |
InChI |
InChI=1S/C16H16AsO.HI/c1-3-12-17(2)13-8-4-6-10-15(13)18-16-11-7-5-9-14(16)17;/h3-11H,1,12H2,2H3;1H |
InChI Key |
TVZRPGCITNWLHV-UHFFFAOYSA-N |
Canonical SMILES |
C[As]1(C2=CC=CC=C2[OH+]C3=CC=CC=C31)CC=C.[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 78066165 involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield of the compound. Common methods include:
Step 1: Initial reaction involving the formation of an intermediate compound.
Step 2: Further reaction with additional reagents to form the final product.
Reaction Conditions: Typically, these reactions are carried out under controlled temperatures and pressures to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Reaction Types and Mechanisms
CID 78066165 is described as a nitrogen-containing macrocyclic compound with derivatized functional groups . Based on its structural analogs:
-
Oxidation : Likely involves cleavage of amine bonds or conversion of imine groups to carbonyls using agents like potassium permanganate .
-
Reduction : Hydrogenation of unsaturated bonds (e.g., imines to amines) with sodium borohydride or palladium catalysts .
-
Substitution : Reactive nitrogen sites may undergo nucleophilic substitution with electrophilic reagents (e.g., alkyl halides) .
Key Reaction Pathways
Reactivity is influenced by pendant functional groups. For example:
Comparative Reactivity of Analogous Compounds
Table 1 highlights reactions of structurally similar nitrogenous compounds from literature :
Limitations and Research Gaps
Scientific Research Applications
CID 78066165 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of CID 78066165 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Structural Analogues in PubChem
provides a list of compounds with structural similarities to CID 78066165, particularly in the context of enzyme substrates and inhibitors. Key analogues include:
| Compound Name | PubChem CID | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|
| Betulin | 72326 | Hydroxyl, oleanane skeleton | 442.73 |
| Betulinic Acid | 64971 | Carboxylic acid, triterpene | 456.71 |
| 3-O-Caffeoyl Betulin | 10153267 | Caffeoyl ester, triterpene | 634.85 |
| Ginkgolic Acid 17:1 | 5469634 | Alkylphenol, unsaturated chain | 346.50 |
This compound shares a triterpenoid backbone with betulin derivatives, as inferred from its structure in . However, unlike betulinic acid (CID 64971), this compound lacks a carboxylic acid group, which may reduce its solubility in polar solvents .
Analytical Comparisons
Mass spectrometry (MS) techniques, such as collision-induced dissociation (CID) and electron transfer dissociation (ETD), are critical for differentiating this compound from analogues. For example:
- GC-MS : this compound’s total ion chromatogram (, Figure 1C) shows distinct retention times compared to ginkgolic acid (CID 5469634), which has a longer unsaturated chain .
- LC-ESI-MS: Source-in CID fragmentation patterns (as in ) could distinguish this compound from isomers like ginsenosides, which exhibit unique cleavage profiles under similar conditions .
Pharmacological and Functional Insights
While direct pharmacological data for this compound are absent, betulin derivatives (e.g., CID 72326) exhibit anti-inflammatory and anticancer activities.
Methodological Considerations in Comparative Studies
Challenges in Data Consistency
The reproducibility of comparisons depends on standardized protocols. For instance:
- Hyperparameter Sensitivity : Training models for compound prediction (e.g., BERT-based models in ) requires careful tuning to avoid undertraining, as seen in NLP studies .
- Collision Energy Variability : CID voltage (, Figure 2A) significantly impacts fragmentation patterns, necessitating controlled experimental conditions for valid comparisons .

Emerging Techniques
- Transfer Learning : Frameworks like T5 () could predict compound properties by converting chemical data into text-to-text formats, enabling cross-task comparisons .
- 3D Structural Overlays : highlights 3D overlays of steroid backbones (e.g., DHEAS, CID 12594), a method applicable to this compound for binding site analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

